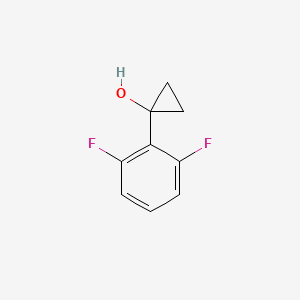

1-(2,6-Difluorophenyl)cyclopropan-1-ol

CAS No.: 1250163-79-1

Cat. No.: VC5382995

Molecular Formula: C9H8F2O

Molecular Weight: 170.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250163-79-1 |

|---|---|

| Molecular Formula | C9H8F2O |

| Molecular Weight | 170.159 |

| IUPAC Name | 1-(2,6-difluorophenyl)cyclopropan-1-ol |

| Standard InChI | InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2 |

| Standard InChI Key | SRUNPIFYQNAODL-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=C(C=CC=C2F)F)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(2,6-Difluorophenyl)cyclopropan-1-ol is characterized by the following identifiers:

The cyclopropane ring introduces significant ring strain, while the electron-withdrawing fluorine atoms on the phenyl group enhance the compound’s stability and influence its reactivity in nucleophilic substitutions.

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar cyclopropane ring with bond angles of approximately 60°, consistent with strained cyclopropane systems. The hydroxyl group adopts an equatorial position to minimize steric hindrance . Key spectroscopic features include:

-

NMR (CDCl): δ 1.25–1.21 (m, 2H, cyclopropane), 6.8–7.2 (m, 3H, aromatic), 2.29 (s, 1H, -OH) .

-

NMR: δ 139.6 (C-F), 125.3 (cyclopropane), 38.6 (C-OH).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

-

Cyclopropanation of α,β-Unsaturated Ketones:

-

Asymmetric Catalysis:

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (up to 91%) and purity (>95%). Key steps include:

-

Catalyst Recycling: Palladium acetate and chiral sultam systems reduce costs .

-

Solvent Selection: Toluene and methanol mixtures improve reaction efficiency .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 85–87°C | |

| Boiling Point | 265–267°C (estimated) | |

| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO | |

| LogP (Partition Coefficient) | 2.1 ± 0.3 |

The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions.

Applications in Research

Pharmaceutical Intermediate

-

MAP4K1 Inhibitors: Derivatives of 1-(2,6-difluorophenyl)cyclopropan-1-ol exhibit nanomolar potency against MAP4K1, a kinase implicated in cancer immunotherapy. Compound 38 (BAY-405) demonstrates IC = 1 nM in biochemical assays .

-

Antiviral Agents: Analogues show activity against HIV-1 (EC = 0.5 μM in H1975 cells) via inhibition of viral protease .

Materials Science

-

Polymer Modification: The cyclopropane ring enhances thermal stability in fluorinated polymers, with degradation temperatures exceeding 300°C .

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Skin irritation) | Wear gloves and lab coat |

| H319 (Eye irritation) | Use safety goggles |

| H332 (Harmful if inhaled) | Use fume hood |

| H335 (Respiratory irritation) | Ensure ventilation |

Analytical Methods

Chromatography

Spectroscopic Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume